N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
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Overview
Description
Lopinavir Metabolite M-3/M-4 is a major metabolite of the HIV-1 protease inhibitor, Lopinavir. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C₃₇H₄₈N₄O₆ and a molecular weight of 644.80 .
Chemical Reactions Analysis
Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lopinavir Metabolite M-3/M-4 is primarily used in scientific research to study the metabolism and pharmacokinetics of Lopinavir. It is also used to investigate the efficacy and safety of Lopinavir in various biological systems. Additionally, this compound is utilized in the development of new HIV-1 protease inhibitors and other antiviral agents .
Mechanism of Action
The mechanism of action of Lopinavir Metabolite M-3/M-4 involves its interaction with the HIV-1 protease enzyme. This interaction inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The molecular targets and pathways involved in this process include the active site of the HIV-1 protease enzyme and various cellular pathways related to viral replication .
Comparison with Similar Compounds
Lopinavir Metabolite M-3/M-4 is similar to other HIV-1 protease inhibitors, such as Ritonavir and Saquinavir. it is unique in its specific interaction with the HIV-1 protease enzyme and its role as a major metabolite of Lopinavir. Other similar compounds include Indinavir, Nelfinavir, and Atazanavir, which also inhibit the HIV-1 protease enzyme but differ in their chemical structures and pharmacokinetic properties .
Properties
Molecular Formula |
C37H48N4O6 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34?/m0/s1 |
InChI Key |
HECSHMHYHYDFLR-HNSIJTRZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Origin of Product |
United States |
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